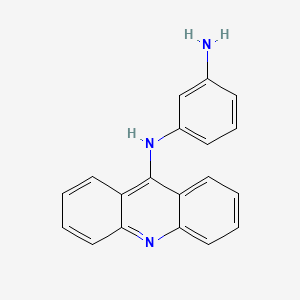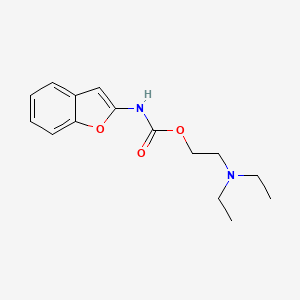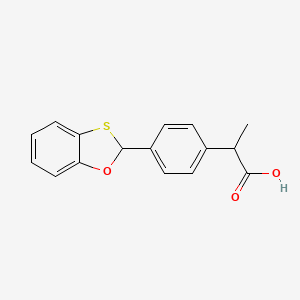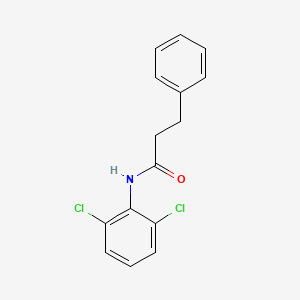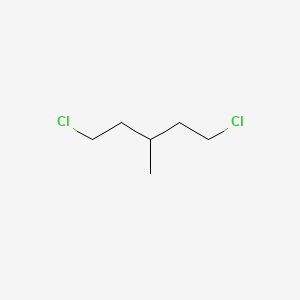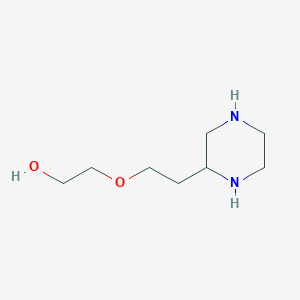
2-(2-Piperazin-2-ylethoxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Piperazin-2-ylethoxy)ethanol: is an organic compound with the molecular formula C8H18N2O2 It is a derivative of piperazine, a heterocyclic amine, and contains both ether and alcohol functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Piperazin-2-ylethoxy)ethanol typically involves the alkylation of piperazine with 2-(2-haloethoxy)ethanol. The reaction is carried out under decarboxylation conditions, and the product can be optionally converted into a dihydrohalogenated salt with a haloid acid .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 2-(2-Piperazin-2-ylethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The ether and alcohol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
科学的研究の応用
Chemistry: In chemistry, 2-(2-Piperazin-2-ylethoxy)ethanol is used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Medicine: In the pharmaceutical industry, this compound is explored for its potential as a drug candidate or as a precursor in the synthesis of therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials, including surfactants and polymers.
作用機序
The mechanism of action of 2-(2-Piperazin-2-ylethoxy)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
類似化合物との比較
2-(2-(Dimethylamino)ethoxy)ethanol: This compound is similar in structure but contains a dimethylamino group instead of a piperazine ring.
2-(2-(Piperazin-1-yl)ethoxy)ethanol: A closely related compound with slight variations in the piperazine substitution pattern.
Uniqueness: 2-(2-Piperazin-2-ylethoxy)ethanol is unique due to its combination of ether, alcohol, and piperazine functional groups. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further research in chemistry, biology, and medicine.
特性
CAS番号 |
509076-90-8 |
|---|---|
分子式 |
C8H18N2O2 |
分子量 |
174.24 g/mol |
IUPAC名 |
2-(2-piperazin-2-ylethoxy)ethanol |
InChI |
InChI=1S/C8H18N2O2/c11-4-6-12-5-1-8-7-9-2-3-10-8/h8-11H,1-7H2 |
InChIキー |
CDNGOUUFZNXQSM-UHFFFAOYSA-N |
正規SMILES |
C1CNC(CN1)CCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate](/img/structure/B13751392.png)


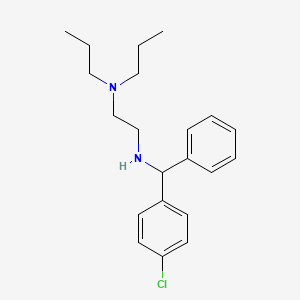
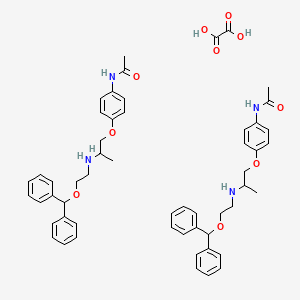
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)

![2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid](/img/structure/B13751431.png)
